Diethyl 2-(benzyloxycarbonylamino)malonate
Overview
Description
Diethyl 2-(benzyloxycarbonylamino)malonate is a chemical compound with the molecular formula C15H19NO6. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .
Synthesis Analysis
The synthesis of diethyl malonate derivatives involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst . In the case of diethyl 2-(benzyloxycarbonylamino)malonate, additional steps would be required to introduce the benzyloxycarbonylamino group .Molecular Structure Analysis
The molecular structure of diethyl 2-(benzyloxycarbonylamino)malonate includes a malonate backbone with two ethyl ester groups and a benzyloxycarbonylamino substituent. The molecule contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ester bonds .Chemical Reactions Analysis
Diethyl malonate, the parent compound of diethyl 2-(benzyloxycarbonylamino)malonate, can undergo a variety of chemical reactions. For instance, it can be transformed to its enolate using sodium ethoxide as a base, allowing for alkylation in the alpha position through an SN2 reaction with alkyl halides . The specific reactions involving the benzyloxycarbonylamino group are not detailed in the search results.Scientific Research Applications
Synthesis of Heterocyclic Systems
Diethyl 2-(benzyloxycarbonylamino)malonate has been utilized in the synthesis of various heterocyclic systems. For example, it was used in the formation of 3,5-disubstituted hydantoin-5-carboxamides, which are expected to include a cyclization to 2-alkoxyoxazol-5(4H)-ones, acting as precursors for the hydantoins. These compounds have potential applications in pharmaceuticals and agrochemicals (Hroch et al., 2012).
Synthesis of Small Molecule Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-(benzyloxycarbonylamino)malonate, has been synthesized and used as an important intermediate in the production of small molecule anticancer drugs. This compound is useful in targeting signaling pathways involved in cancer cell growth (Xiong et al., 2018).
Catalytic Coupling Reactions
This compound has been instrumental in catalytic coupling reactions. Specifically, it has been used under the catalysis of CuI/L-proline in DMSO to provide 2-aryl-1,3-dicarbonyl compounds in good yields. Such reactions are crucial in organic synthesis, especially in the pharmaceutical industry (Xie, Cai, & Ma, 2005).
Fungitoxicity and Antifungal Potential
The compound has also found applications in the field of agriculture, particularly in the synthesis of compounds with antifungal properties. For instance, condensation of diethyl malonate with benzal-4-acetylanilines resulted in products that showed promising fungitoxicity against various fungal pathogens (Sidhu, Sharma, & Rai, 2009).
Safety And Hazards
Diethyl malonate, a related compound, is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling it . It is reasonable to assume that similar precautions should be taken when handling diethyl 2-(benzyloxycarbonylamino)malonate.
properties
IUPAC Name |
diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPWPSMWSKJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293518 | |
Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzyloxycarbonylamino)malonate | |
CAS RN |
3005-66-1 | |
Record name | 3005-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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